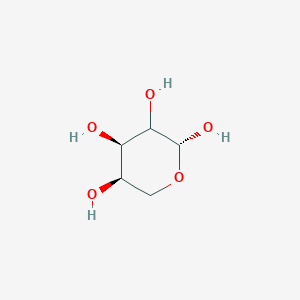

(2R,4R,5R)-oxane-2,3,4,5-tetrol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,4R,5R)-oxane-2,3,4,5-tetrol is a chemical compound belonging to the class of oxanes, which are six-membered cyclic ethers containing one oxygen atom This compound is characterized by having four hydroxyl groups attached to the oxane ring, making it a polyhydroxy compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-oxane-2,3,4,5-tetrol typically involves the use of starting materials such as monosaccharides or other polyhydroxy compounds. One common method is the catalytic hydrogenation of monosaccharides, which leads to the formation of the desired oxane ring structure with hydroxyl groups at specific positions. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4R,5R)-oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.

Reduction: The compound can be reduced to form deoxy derivatives, where one or more hydroxyl groups are replaced by hydrogen atoms.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce deoxy derivatives. Substitution reactions can result in halogenated or alkylated derivatives.

Applications De Recherche Scientifique

(2R,4R,5R)-oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mécanisme D'action

The mechanism of action of (2R,4R,5R)-oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal: A similar polyhydroxy compound with an aldehyde group.

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanoic acid: A similar compound with a carboxylic acid group.

Uniqueness

(2R,4R,5R)-oxane-2,3,4,5-tetrol is unique due to its oxane ring structure and the specific arrangement of hydroxyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Activité Biologique

(2R,4R,5R)-oxane-2,3,4,5-tetrol, also known as beta-D-arabinopyranose, is a polyhydroxylated compound belonging to the class of sugars. Its unique stereochemistry and functional groups contribute to a variety of biological activities. This article explores its biological significance, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The compound is characterized by multiple hydroxyl groups attached to a six-membered ring structure. The stereochemistry is critical for its biological interactions:

- Molecular Formula : C5H10O5

- IUPAC Name : (2R,4R,5R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

- Melting Point : 156-157 °C

- CAS Number : 6748-95-4

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, beta-D-arabinopyranose may scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

Metabolic Role

This compound plays a vital role in cellular metabolism. It is a precursor in the biosynthesis of ribonucleic acid (RNA) and essential coenzymes. Its involvement in the pentose phosphate pathway highlights its importance in energy production and nucleotide synthesis.

Interaction with Biological Targets

Studies suggest that this compound interacts with various biological targets:

- Enzymatic Activity : It may influence enzymes involved in carbohydrate metabolism.

- Cell Signaling : Potential modulation of signaling pathways related to cell growth and differentiation has been noted.

Case Studies

-

Cellular Metabolism in Plants

- Research on Arabidopsis thaliana demonstrated that this compound is involved in plant growth and stress responses. Increased levels of this compound were linked to enhanced resilience against environmental stressors.

-

Effects on Human Health

- In clinical studies focusing on metabolic disorders, the administration of beta-D-arabinopyranose showed promise in improving glucose metabolism and reducing insulin resistance. These findings suggest potential applications in managing diabetes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Quercetin | Flavonoid | Antioxidant |

| Rutin | Glycoside | Enhances vascular health |

| D-ribose | Pentose Sugar | Energy production |

The structural uniqueness of this compound may confer distinct biological activities compared to these similar compounds. Its specific stereochemistry allows for unique interactions within biological systems .

Research Findings

Recent studies have employed high-throughput screening methods to assess the biological activity of this compound across various assays. Preliminary results indicate:

Propriétés

IUPAC Name |

(2R,4R,5R)-oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4?,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-PINPHNIDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C([C@@H](O1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.